2-Chloro-2'-deoxyinosine

描述

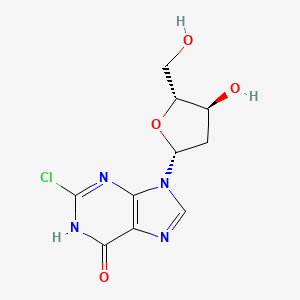

Structure

2D Structure

3D Structure

属性

分子式 |

C10H11ClN4O4 |

|---|---|

分子量 |

286.67 g/mol |

IUPAC 名称 |

2-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11ClN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1 |

InChI 键 |

PFZWCXFVGJYNGP-KVQBGUIXSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Cl)CO)O |

规范 SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Cl)CO)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 2-Chloro-2'-deoxyinosine (Cladribine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxyinosine, more commonly known as Cladribine (2-CdA), is a potent antineoplastic agent and immunosuppressive drug. Its therapeutic efficacy is rooted in its ability to induce apoptosis in lymphocytes, making it a cornerstone in the treatment of various leukemias and autoimmune diseases like multiple sclerosis. This technical guide provides an in-depth overview of the core methodologies for the synthesis and purification of Cladribine. It is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and manufacturing of this critical pharmaceutical compound. This document outlines established chemical and enzymatic synthesis routes, details purification protocols, and presents the underlying mechanism of action through its signaling pathway.

Introduction

Cladribine is a purine nucleoside analogue, a synthetic derivative of deoxyadenosine.[1] Its structure is characterized by the substitution of a hydrogen atom with a chlorine atom at the 2-position of the adenine ring, a modification that confers resistance to deamination by adenosine deaminase (ADA).[2] This resistance prolongs its intracellular half-life, enhancing its cytotoxic effects.[1] As a prodrug, Cladribine is transported into cells and is intracellularly phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP).[1][3] Cd-ATP then interferes with DNA synthesis and repair mechanisms, ultimately triggering programmed cell death, or apoptosis.[1][4]

The synthesis of Cladribine can be achieved through various chemical and enzymatic pathways, each with its own set of advantages and challenges. Purification to a high degree of purity is critical for its use as an active pharmaceutical ingredient (API). This guide will detail the most common and effective methods for its synthesis and purification.

Synthesis of this compound

The production of Cladribine can be broadly categorized into chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis routes typically involve the coupling of a purine base with a deoxyribose sugar derivative. Two common starting materials for the purine moiety are 2,6-dichloropurine and 2'-deoxyguanosine.

2.1.1. Synthesis from 2,6-Dichloropurine

This method involves the glycosylation of 2,6-dichloropurine with a protected 1-chloro-2-deoxyribose derivative, followed by amination.

-

Experimental Protocol:

-

Glycosylation: 2,6-Dichloropurine is reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose.[5] The reaction is typically carried out in an aprotic solvent such as acetonitrile in the presence of a base like sodium hydride to facilitate the coupling.

-

Amination and Deprotection: The resulting 2,6-dichloro-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)purine intermediate is then treated with a solution of ammonia in methanol.[5] This step simultaneously introduces the amino group at the 6-position and removes the p-toluoyl protecting groups from the sugar moiety.

-

Purification: The crude Cladribine is purified by silica gel column chromatography.

-

2.1.2. Synthesis from 2'-Deoxyguanosine

An alternative chemical synthesis route utilizes the more readily available 2'-deoxyguanosine as the starting material.[6] This multi-step process involves the conversion of the 6-oxo and 2-amino groups of the guanine base.

-

Experimental Protocol:

-

Protection: The hydroxyl groups of 2'-deoxyguanosine are protected, for example, as their tert-butyldimethylsilyl (TBDMS) ethers.[6]

-

Conversion of 6-oxo group: The 6-oxo group is converted into a better leaving group, such as a 6-chloro group.

-

Diazotization: The 2-amino group is replaced with a chloro group via a diazotization reaction.

-

Amination: The 6-chloro group is then selectively replaced with an amino group.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield Cladribine.

-

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" and often more stereoselective alternative to chemical methods, typically proceeding under milder reaction conditions.[7] These methods often utilize nucleoside phosphorylases or N-deoxyribosyltransferases.

-

Experimental Protocol (Enzymatic Transglycosylation):

-

Reaction Setup: A purine nucleoside phosphorylase (PNP) from a source such as Aeromonas hydrophila is used to catalyze the transfer of the deoxyribose moiety from a donor nucleoside (e.g., 2'-deoxyinosine) to 2-chloroadenine.[8][9] The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature (e.g., 50 mM Tris-HCl, pH 7.0 at 40°C).[9]

-

Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Purification: The product, Cladribine, can be isolated from the reaction mixture using techniques such as ion-exchange chromatography.[10]

-

Table 1: Comparison of Cladribine Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Typical Yield | Advantages | Disadvantages |

| Chemical Synthesis from 2,6-Dichloropurine | 2,6-Dichloropurine, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | Sodium hydride, Ammonia in methanol | 50-60%[5] | Well-established, scalable | Use of hazardous reagents, formation of anomeric mixtures |

| Chemical Synthesis from 2'-Deoxyguanosine | 2'-Deoxyguanosine | Protecting group reagents, diazotizing agents | Variable | Utilizes a more available starting material | Multi-step, potentially lower overall yield |

| Enzymatic Transglycosylation | 2-Chloroadenine, 2'-deoxyinosine | Purine Nucleoside Phosphorylase (PNP) | 49-67%[8] | Mild reaction conditions, high stereoselectivity, environmentally friendly | Enzyme cost and stability can be a factor |

Purification of this compound

Achieving high purity of Cladribine is paramount for its clinical use. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography

Silica gel column chromatography is a standard method for purifying crude Cladribine from reaction byproducts and unreacted starting materials.

-

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of chloroform and methanol) as the mobile phase.

-

Sample Loading: The crude Cladribine is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column, and fractions are collected. The polarity of the solvent system can be gradually increased (gradient elution) to effectively separate Cladribine from impurities.

-

Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure Cladribine.

-

Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield purified Cladribine.

-

High-Performance Liquid Chromatography (HPLC)

For analytical and preparative scale purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique.

-

Experimental Protocol:

-

Column: A C18 column is commonly used.[11]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01M KH2PO4, pH 5) and organic solvents like methanol and acetonitrile.[11]

-

Detection: Cladribine can be detected by UV absorbance at 265 nm.[11]

-

Fraction Collection: For preparative HPLC, fractions corresponding to the Cladribine peak are collected.

-

Solvent Removal: The solvent is removed from the collected fractions to obtain the purified product.

-

Recrystallization

Recrystallization is a final purification step to obtain highly pure, crystalline Cladribine.

-

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which Cladribine is soluble at high temperatures but poorly soluble at low temperatures. A mixture of methanol and water is often used.[12][13]

-

Dissolution: The crude or partially purified Cladribine is dissolved in the minimum amount of the hot solvent.

-

Cooling: The solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to induce crystallization.

-

Filtration: The resulting crystals are collected by filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum.

-

Table 2: Purification Method Parameters for Cladribine

| Purification Method | Stationary Phase/Solvent | Mobile Phase/Conditions | Detection | Purity Achieved |

| Silica Gel Column Chromatography | Silica Gel | Chloroform/Methanol gradient | TLC/UV | >98% |

| RP-HPLC | C18 | Acetonitrile/Methanol/Aqueous Buffer | UV at 265 nm[11] | >99.5%[13] |

| Recrystallization | Methanol/Water | Hot dissolution, slow cooling | N/A | >99.8% |

Mechanism of Action and Signaling Pathway

Cladribine exerts its therapeutic effects by targeting lymphocytes and inducing apoptosis. The key steps in its mechanism of action are outlined below.

-

Cellular Uptake and Phosphorylation: Cladribine is transported into lymphocytes via nucleoside transporters. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to cladribine monophosphate (Cd-AMP), which is further phosphorylated to the active triphosphate form, Cd-ATP.[1][3]

-

Inhibition of DNA Synthesis and Repair: Cd-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases.[4] The incorporation of Cd-ATP into the DNA strand leads to the termination of DNA chain elongation and the accumulation of DNA strand breaks.[1] Cd-ATP also inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides, further depleting the pool of precursors for DNA synthesis.[4]

-

Induction of Apoptosis: The accumulation of DNA damage triggers a cascade of events leading to apoptosis. This can occur through both p53-dependent and -independent pathways.[1] The process involves the activation of caspases, including caspase-8 and caspase-3, which are key executioners of apoptosis.[14] Cladribine has also been shown to induce apoptosis through the Fas/Fas ligand (FasL) pathway.[14]

Figure 1. Mechanism of action of Cladribine leading to apoptosis in lymphocytes.

Figure 2. General workflow for the synthesis and purification of Cladribine.

Conclusion

The synthesis and purification of this compound (Cladribine) are critical processes in the production of this important therapeutic agent. This guide has provided a detailed overview of the primary chemical and enzymatic synthesis routes, along with robust purification methodologies including column chromatography, HPLC, and recrystallization. The choice of a particular synthesis and purification strategy will depend on factors such as scale, desired purity, cost, and environmental considerations. A thorough understanding of the underlying chemical principles and the mechanism of action of Cladribine is essential for the successful development and application of this life-saving drug. The provided experimental protocols and data serve as a valuable resource for scientists and professionals in the field of pharmaceutical development and manufacturing.

References

- 1. Cladribine - Wikipedia [en.wikipedia.org]

- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Green Production of Cladribine by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Magnetic Multi-Enzymatic System for Cladribine Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. WO2011020298A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]

- 13. EP2891660A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]

- 14. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-2'-deoxyinosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Chloro-2'-deoxyinosine, a synthetic purine nucleoside analogue. Also known as Cladribine, this compound is a significant active pharmaceutical ingredient (API) with applications in the treatment of various lymphoproliferative disorders. This document outlines its fundamental chemical and physical characteristics, details the experimental protocols for their determination, and illustrates its mechanism of action through a detailed signaling pathway.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an API is fundamental for drug development, formulation, and delivery. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [1] |

| Molecular Weight | 285.69 g/mol | [1][2][3] |

| Melting Point | 181-185 °C | [2][3] |

| Solubility | Slightly soluble in water and methanol; Soluble in dimethyl sulfoxide (DMSO); Practically insoluble in acetonitrile. The aqueous solubility is approximately 5 mg/ml at room temperature. | [2][3][4] |

| pKa | 13.75 ± 0.1 | [3] |

| LogP | A computed value is 0.2. The octanol-water partition coefficient can be experimentally determined. | [1] |

| Appearance | White to off-white powder or crystals |

Mechanism of Action: Induction of Apoptosis

This compound is a prodrug that, upon entering the cell, is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP).[5] This active metabolite is then incorporated into the DNA of both dividing and resting cells, particularly lymphocytes.[5] The incorporation of 2-CdATP into DNA leads to the accumulation of DNA strand breaks, disrupting DNA synthesis and repair processes.[5] This DNA damage triggers the activation of the tumor suppressor protein p53.[6] The activation of p53, in turn, initiates the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria into the cytoplasm.[5][6] Cytochrome c then associates with Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[7][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell, resulting in apoptosis.[7][8]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for quality control and regulatory compliance. The following sections detail the standard experimental protocols for measuring the key parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range. For pure compounds, this range is typically narrow.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its absorption, distribution, metabolism, and excretion (ADME).

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The ionic strength of the solution is typically kept constant using an electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One common approach involves the conversion of a protected 2'-deoxyguanosine derivative.

Illustrative Two-Step Synthesis:

A reported efficient two-step synthesis involves the anion glycosylation of a purine potassium salt with a glycosyl chloride in a binary solvent mixture.[8]

-

Step 1: Glycosylation: The potassium salt of 2,6-dichloropurine is coupled with a protected 1-α-chlorosugar in a suitable solvent mixture. This reaction typically yields the protected β-nucleoside.

-

Step 2: Ammonolysis and Deprotection: The protected 2,6-dichloropurine nucleoside is then treated with ammonia in a solvent like methanol and tetrahydrofuran. This step results in the selective replacement of the chlorine atom at the 6-position with an amino group and the removal of the protecting groups to yield 2-Chloro-2'-deoxyadenosine. The final product is then purified, often by column chromatography.[8]

References

- 1. 2'-Chloro-2'-deoxyadenosine | C10H12ClN5O3 | CID 100327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4291-63-8 CAS MSDS (Cladribine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Cladribine CAS#: 4291-63-8 [m.chemicalbook.com]

- 4. US8785415B2 - Oral formulations of cladribine - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Intrinsic Apoptosis Pathway in Fallopian Tube Epithelial Cells Induced by Cladribine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Chloro-2'-deoxyinosine (Cladribine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-Chloro-2'-deoxyinosine (Cladribine, 2-CdA), a synthetic purine nucleoside analog. Cladribine is a well-established chemotherapeutic agent used in the treatment of lymphoproliferative disorders and, more recently, for relapsing multiple sclerosis. Its efficacy stems from its ability to selectively target and deplete lymphocyte populations. This document details its cellular uptake, metabolic activation, molecular targets, and the downstream signaling pathways that lead to cell death, supported by quantitative data and experimental protocols.

Cellular Uptake and Metabolic Activation

Cladribine is a prodrug, meaning it requires intracellular conversion to its active form to exert its cytotoxic effects. Its selective action on lymphocytes is primarily due to the unique enzymatic profile within these cells.

Uptake and Phosphorylation Cascade: Cladribine, being a deoxyadenosine analog, enters the cell via nucleoside transporters. Inside the cell, it undergoes a three-step phosphorylation process to become the active metabolite, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).

-

Initial Phosphorylation: The first and rate-limiting step is the conversion of Cladribine to 2-chloro-2'-deoxyadenosine monophosphate (2-CdA-MP) by the enzyme deoxycytidine kinase (DCK).[1][2]

-

Subsequent Phosphorylations: 2-CdA-MP is further phosphorylated by other cellular kinases to form the diphosphate (2-CdA-DP) and finally the active triphosphate (Cd-ATP) metabolite.[3]

Lymphocyte Selectivity: The selective toxicity of Cladribine towards lymphocytes is attributed to the high intracellular ratio of the activating enzyme, DCK, to deactivating enzymes, primarily cytosolic 5'-nucleotidases (5'-NT).[1][2] Lymphocytes possess high levels of DCK, leading to the efficient conversion and accumulation of Cd-ATP. Conversely, they have low levels of 5'-NT, which would otherwise dephosphorylate and inactivate the drug. This enzymatic imbalance ensures that active Cd-ATP accumulates to cytotoxic levels preferentially in lymphocytes, while other cell types with a lower DCK/5'-NT ratio are spared.[1] The level of Cladribine phosphorylation has been shown to correlate with the clinical response in leukemias.[4] Furthermore, Cladribine is resistant to degradation by adenosine deaminase (ADA), which allows for its prolonged intracellular presence.[5]

Molecular Mechanisms of Cytotoxicity

Once formed, Cd-ATP disrupts cellular processes through multiple mechanisms, primarily by interfering with DNA synthesis and repair and by directly inducing apoptosis.

2.1. Inhibition of DNA Synthesis and Repair The structural similarity of Cd-ATP to deoxyadenosine triphosphate (dATP) allows it to be recognized by DNA polymerases.

-

Incorporation into DNA: Cd-ATP is incorporated into growing DNA chains during replication.[6] The presence of the chlorine atom at the 2-position of the purine ring, however, alters the DNA structure.

-

Chain Termination and DNA Strand Breaks: This incorporation leads to the inhibition of further DNA chain elongation, effectively acting as a chain terminator.[6] The stalling of DNA replication and the inherent instability of the altered DNA result in the accumulation of single- and double-strand DNA breaks.[7][8]

-

Inhibition of DNA Repair: The accumulation of Cd-ATP also directly interferes with DNA repair processes, preventing the cell from fixing the accumulating DNA damage.[8][9]

2.2. Inhibition of Ribonucleotide Reductase Cladribine has been shown to inhibit ribonucleotide reductase.[5][9] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting this enzyme, Cladribine further depletes the intracellular pool of necessary deoxyribonucleotides, exacerbating the disruption of DNA synthesis and repair.

2.3. Induction of Apoptosis A primary mechanism of Cladribine-induced cell death is the activation of the apoptotic program. This occurs through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: In non-dividing cells, this is a key mechanism. It has been demonstrated in cell-free systems that Cd-ATP can substitute for dATP in the formation of the apoptosome.[2] Cd-ATP, in cooperation with cytochrome c released from the mitochondria and Apoptotic Protease Activating Factor 1 (Apaf-1), triggers the activation of pro-caspase-9.[2] Active caspase-9 then cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[10]

-

Extrinsic Pathway: Studies have also shown that Cladribine treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic, death-receptor-mediated pathway of apoptosis.[10]

The commitment to apoptosis is further regulated by Bcl-2 family proteins. Cladribine treatment has been associated with an increase in pro-apoptotic proteins (e.g., Smac/DIABLO) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[8]

Quantitative In Vitro Efficacy

The cytotoxic and anti-proliferative effects of Cladribine have been quantified in numerous in vitro studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values demonstrate its potent activity, particularly in hematological malignancies.

| Cell Line Type | Cell Line Name | IC50 / EC50 Value | Reference |

| Multiple Myeloma | U266 | ~2.43 µmol/L | [10][11] |

| RPMI8226 | ~0.75 µmol/L | [10][11] | |

| MM1.S | ~0.18 µmol/L | [10][11] | |

| MM1.R | ~58 nmol/L | [11] | |

| Melanoma | 501Mel | ~2.9 µmol/L | [12] |

| 1205Lu | ~2.0 µmol/L | [12] | |

| M249R (Vemurafenib resistant) | ~6.3 µmol/L | [12] | |

| Breast Cancer | HCC1806 | 92 nmol/L (EC50) | [13] |

| Leukemia | K-562 | More sensitive than bone marrow CFU-GM | [11] |

Key Experimental Protocols

The following are summarized methodologies for key in vitro assays used to elucidate the mechanism of action of Cladribine.

4.1. Cell Viability and Proliferation Assay (MTS-based) This protocol is used to determine cell viability in response to Cladribine treatment.

-

Cell Seeding: Plate cells (e.g., multiple myeloma cell lines) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Drug Treatment: Treat the cells with a range of Cladribine concentrations (e.g., from nanomolar to micromolar) for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will convert MTS into a formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.[10]

4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat with Cladribine at desired concentrations (e.g., IC50 concentration) for a set time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Cladribine.[10][14]

4.3. Western Blot Analysis for Apoptosis Markers This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade.

-

Protein Extraction: Following treatment with Cladribine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins, such as cleaved caspase-3, cleaved PARP, and Bcl-2, overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein expression or cleavage.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of 2-chlorodeoxyadenosine (CdA) in extracts of peripheral blood mononuclear cells of leukaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Treatment With Cladribine Selects IFNγ+IL17+ T Cells in RRMS Patients – An In Vitro Study [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Early Studies on 2-Chloro-2'-deoxyinosine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on the cytotoxicity of 2-Chloro-2'-deoxyinosine (Cladribine or 2-CdA). It provides a comprehensive overview of the early experimental findings, detailed methodologies, and the elucidated mechanisms of action, with a focus on its impact on various cell lines, particularly those of hematological origin.

Core Findings: Quantitative Cytotoxicity Data

Early investigations into the cytotoxic effects of this compound established its potent activity against a range of cancer cell lines. The following tables summarize the key quantitative data from these seminal studies, providing a comparative overview of its efficacy.

| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |

| CCRF-CEM | Human T-lymphoblastoid Leukemia | 0.045 | Not Specified | [1] |

| H9 | Human T-lymphoid | 0.44 | Not Specified | |

| H9-araC (AZT-resistant) | Human T-lymphoid | 0.82 | Not Specified | |

| Leukemic Lymphocytes | Human B-cell Lymphoma | Not Specified | 4 escalating concentrations from 0.05 µg/ml to 0.4 µg/ml | [2] |

| Normal Lymphocytes | Human | Not Specified | 4 escalating concentrations from 0.05 µg/ml to 0.4 µg/ml | [2] |

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Combination Agent | IC50 of 2-CdA (µM) | IC50 of Combination Agent (µM) | Effect | Reference |

| H9 | Azidothymidine (AZT) | 0.12 | 15.5 | Synergistic | |

| H9-araC (AZT-resistant) | Azidothymidine (AZT) | 0.19 | 24.9 | Synergistic | |

| B-cell Lymphoma Lines | Cisplatin | Not Specified | Not Specified | Synergistic | |

| B-cell Lymphoma Lines | Daunorubicin | Not Specified | Not Specified | Not Synergistic | |

| B-cell Lymphoma Lines | Chlorambucil | Not Specified | Not Specified | Not Synergistic | |

| B-cell Lymphoma Lines | Paclitaxel | Not Specified | Not Specified | Not Synergistic | |

| B-cell Lymphoma Lines | Etoposide | Not Specified | Not Specified | Not Synergistic | |

| Normal and Neoplastic Lymphocytes | Doxorubicin | Not Specified | Not Specified | Synergistic | [2] |

| Normal and Neoplastic Lymphocytes | Mitoxantrone | Not Specified | Not Specified | Synergistic | [2] |

| Normal and Neoplastic Lymphocytes | Etoposide | Not Specified | Not Specified | Additive | [2] |

| Normal and Neoplastic Lymphocytes | Cytosine Arabinoside | Not Specified | Not Specified | Additive | [2] |

Table 2: Synergistic Cytotoxicity of this compound with Other Chemotherapeutic Agents

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in early studies on this compound cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

DNA Fragmentation Assay (DNA Laddering)

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This assay visualizes these fragments as a characteristic ladder pattern on an agarose gel.

Materials:

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

Sodium acetate (3 M, pH 5.2)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose

-

Ethidium bromide

-

Loading dye

-

Electrophoresis equipment

Procedure:

-

Cell Lysis: Pellet approximately 1-5 x 10^6 cells and resuspend in lysis buffer. Incubate on ice for 30 minutes.

-

Enzyme Treatment: Centrifuge to pellet the nuclei, and treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.

-

DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

-

DNA Precipitation: Precipitate the DNA with ethanol and sodium acetate at -20°C overnight.

-

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

-

Electrophoresis: Load the DNA samples mixed with loading dye onto a 1.5-2% agarose gel containing ethidium bromide. Run the gel until the dye front nears the end.

-

Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.

Visualizing the Molecular Mechanisms

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved.

Figure 1: Cellular uptake and metabolic activation of this compound.

Figure 2: Simplified signaling pathway of this compound-induced apoptosis.

Figure 3: General experimental workflow for assessing the cytotoxicity of this compound.

This technical guide provides a foundational understanding of the early research into the cytotoxicity of this compound, offering valuable insights for researchers and professionals in the field of drug development. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for further investigation and application of this important cytotoxic agent.

References

The Emergence of 2-Chloro-2'-deoxyinosine: A Technical Guide to its Historical Development as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research, purine nucleoside analogs represent a cornerstone for investigating cellular processes, from DNA synthesis and repair to signaling pathways. Among these, 2-Chloro-2'-deoxyinosine (CdI) is a synthetic purine nucleoside that has garnered interest for its potential as a specialized research tool. This technical guide provides an in-depth overview of the historical development of CdI, focusing on its synthesis and potential applications in research.

It is crucial to distinguish this compound from the more extensively studied and clinically utilized 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA). While both are halogenated purine deoxynucleosides, their distinct purine bases—hypoxanthine in CdI and adenine in 2-CdA—confer different biochemical properties and metabolic fates, leading to different biological activities. This guide will focus specifically on the development and potential utility of this compound.

Synthesis of this compound

The development of a reliable synthetic route is a critical first step in establishing a new compound as a research tool. An efficient method for synthesizing this compound has been described, starting from the commercially available 2'-deoxyguanosine. This approach is noted for being operationally simpler than earlier glycosylation techniques, which often resulted in isomeric byproducts.[1]

The synthesis involves the protection of the hydroxyl groups of 2'-deoxyguanosine, followed by the conversion of the guanine base to a 2-chloro-hypoxanthine base. This method provides a high yield of the desired product and has been highlighted for its potential synthetic utility in creating various N-substituted 2'-deoxyguanosine analogues.[1] The reactivity of the chloro-substituted nucleoside is superior to that of bromo and fluoro analogues, which can be more challenging to prepare.[1]

A key advantage of this synthetic route is the potential for further modifications. For instance, palladium-catalyzed cross-coupling reactions can be performed with the this compound intermediate to generate a diverse library of modified nucleosides for various research applications.[1]

Early Biological Investigations and Evolving Research Applications

The research history of this compound itself is not as extensively documented as that of 2-Chloro-2'-deoxyadenosine. However, its structural similarity to other purine nucleosides provides a basis for understanding its potential as a research tool.

Enzyme Inhibition and Probing Purine Metabolism

Given that many purine analogs act as enzyme inhibitors, this compound is a candidate for probing the activity of enzymes involved in purine metabolism. For example, the related compound 2-Chloro-2'-deoxyadenosine is known to be resistant to deamination by adenosine deaminase (ADA) and can inhibit the phosphorylation of deoxyadenosine.[2] While specific studies on this compound's interaction with these enzymes are limited, its structure suggests it could serve as a valuable tool to investigate the substrate specificity of nucleoside kinases, phosphorylases, and deaminases.

DNA Modification and Repair Studies

Incorporation of modified nucleosides into DNA is a powerful technique for studying DNA structure, protein-DNA interactions, and DNA repair mechanisms. The 2-chloro substitution on the purine ring of 2'-deoxyinosine could introduce unique electronic and steric properties into a DNA strand, potentially influencing its hybridization properties and recognition by DNA processing enzymes. Deoxyinosine itself is known to be a product of DNA damage and can be used in probes.[3][4] The chlorinated version could therefore be a useful tool for creating specific types of DNA lesions to study the response of DNA repair pathways.

Quantitative Data

At present, there is a limited amount of publicly available quantitative data specifically detailing the biological activity of this compound, such as IC50 values for enzyme inhibition or cytotoxicity. The majority of published quantitative data relates to 2-Chloro-2'-deoxyadenosine. As more research is conducted with this compound, it is anticipated that such data will become available, enabling a more direct comparison with other purine nucleoside analogs.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a research tool are not yet widely established in the literature. However, researchers can adapt existing protocols for working with other deoxynucleoside analogs. Key considerations would include:

-

Solubility and Stability: Determining the optimal solvent and buffer conditions for in vitro assays.

-

Cellular Uptake and Metabolism: Assessing the extent to which the compound is transported into cells and phosphorylated to its active triphosphate form.

-

Assay-Specific Controls: Using appropriate controls, such as the parent nucleoside (2'-deoxyinosine) and other known inhibitors of the target pathway.

Visualizations

Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound from 2'-deoxyguanosine, highlighting the key transformation steps.

Caption: Synthetic workflow for this compound.

Potential Research Workflow

The following diagram illustrates a logical workflow for investigating the potential of this compound as a research tool in a cellular context.

Caption: A logical workflow for investigating this compound.

Conclusion and Future Directions

This compound represents a promising yet underexplored purine nucleoside analog. Its efficient synthesis opens the door for its broader availability and use within the research community. While the body of literature specifically on its biological effects is currently sparse, its chemical structure suggests a range of potential applications, particularly in the study of purine metabolism and DNA biology. Future research will likely focus on delineating its specific enzymatic targets, understanding its cellular effects, and exploring its utility as a chemical probe to dissect complex biological pathways. As a distinct molecule from its well-known adenosine counterpart, this compound holds the potential to provide novel insights into cellular processes.

References

- 1. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Base pairing involving deoxyinosine: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 2-Chloro-2'-deoxyinosine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxyadenosine (Cladribine) is a purine nucleoside analog that has demonstrated significant therapeutic efficacy in the treatment of various hematological malignancies and, more recently, in autoimmune diseases such as multiple sclerosis. As a synthetic derivative of deoxyadenosine, Cladribine is resistant to degradation by adenosine deaminase (ADA), leading to its accumulation in target cells and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of Cladribine and its key structural analogs, including Clofarabine and Fludarabine. It delves into their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and the signaling pathways they modulate. Detailed experimental protocols for their synthesis and evaluation are also provided to aid researchers in the field of drug discovery and development.

Mechanism of Action

The cytotoxic effects of 2-Chloro-2'-deoxyinosine and its analogs are primarily mediated through their interference with DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis).

2.1 Cellular Uptake and Activation:

Cladribine and its analogs are transported into cells via nucleoside transporters.[1] Once inside, they are phosphorylated by deoxycytidine kinase (dCK) to their active triphosphate forms.[2] The efficiency of this activation is a key determinant of their selective toxicity towards lymphocytes, which have high levels of dCK and low levels of deactivating enzymes.[2]

2.2 Interference with DNA Metabolism:

The triphosphate metabolites of these analogs act as competitive inhibitors of DNA polymerase, leading to the termination of DNA chain elongation.[3] They can also be incorporated into the DNA strand, causing DNA strand breaks.[2] Furthermore, some analogs, like Clofarabine, are potent inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, thereby depleting the pool of essential precursors for DNA synthesis.[1][4]

2.3 Induction of Apoptosis:

The accumulation of DNA damage and disruption of cellular metabolism trigger both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspase cascades, release of cytochrome c from the mitochondria, and modulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[2][3][5]

Structural Analogs and Derivatives

Modifications to the purine ring and the sugar moiety of 2'-deoxyadenosine have given rise to several analogs with distinct pharmacological profiles. The most clinically significant analogs are Clofarabine and Fludarabine.

3.1 Clofarabine: A second-generation purine nucleoside analog, Clofarabine was designed to combine the favorable properties of Cladribine and Fludarabine.[6] It exhibits enhanced stability and a high affinity for deoxycytidine kinase.[7]

3.2 Fludarabine: This analog is a fluorinated derivative of the antiviral agent vidarabine. Its primary mechanism involves the inhibition of DNA synthesis.[8]

3.3 Other Halogenated Analogs: Analogs with other halogens at the 2-position of the purine ring, such as 2-Bromo-2'-deoxyadenosine, have also been synthesized and evaluated for their cytotoxic potential.

Quantitative Data

The following tables summarize the comparative cytotoxicity and pharmacokinetic parameters of Cladribine and its key analogs.

Table 1: Comparative Cytotoxicity (IC50 Values) of Cladribine and Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Cladribine | KBM3/Bu2506 | 0.02 | [9] |

| HL60 | 0.04 | [9] | |

| OCI-AML3 | ~0.02 (estimated) | [9] | |

| ES Cells | 1.09 ± 1.85 | [10] | |

| Leukemia Cells | 0.34 ± 0.03 | [10] | |

| Clofarabine | KBM3/Bu2506 | 0.01 | [9] |

| HL60 | 0.013 | [9] | |

| OCI-AML3 | ~0.01 (estimated) | [9] | |

| ES Cells | 0.44 ± 0.44 | [10] | |

| Leukemia Cells | 0.18 ± 0.01 | [10] | |

| Fludarabine | KBM3/Bu2506 | 0.6 | [9] |

| HL60 | 1.3 | [9] | |

| OCI-AML3 | ~0.6 (estimated) | [9] |

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Cladribine | Clofarabine | Fludarabine |

| Bioavailability (Oral) | ~40%[1] | 57.5%[11] | Information not readily available |

| Elimination Half-life | ~1 day[11] | < 7 hours[11] | Variable, dependent on patient factors[12] |

| Protein Binding | ~20%[1] | 47%[3] | Information not readily available |

| Metabolism | Intracellular phosphorylation[2] | Intracellular phosphorylation[3] | Rapidly dephosphorylated to F-ara-A[12] |

| Excretion | Renal and non-renal routes[11] | Primarily renal[11] | Primarily renal[12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-halopurine nucleosides and for conducting in vitro cytotoxicity assays.

5.1 Synthesis of 2-Halopurine Nucleosides (General Procedure):

The synthesis of 2-halopurine nucleosides often involves the glycosylation of a halogenated purine base with a protected sugar derivative. A common method is the Vorbrüggen glycosylation.[13]

-

Step 1: Silylation of the Heterocyclic Base: The purine base (e.g., 2,6-dichloropurine) is silylated to increase its solubility and nucleophilicity. This is typically achieved by refluxing the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent.

-

Step 2: Glycosylation: The silylated base is then coupled with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). The reaction is typically carried out at room temperature or with gentle heating.

-

Step 3: Deprotection: The protecting groups on the sugar moiety are removed. For benzoyl groups, this is commonly achieved by treatment with a solution of ammonia in methanol.

-

Step 4: Amination (for Cladribine): To synthesize 2-chloro-2'-deoxyadenosine, the 6-chloro group of the 2,6-dichloropurine nucleoside is selectively aminated using a solution of ammonia.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

5.2 In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]

-

Cell Seeding:

-

Harvest and count the cells. For leukemia cell lines, a density of 0.5-1.0 x 105 cells/mL is generally recommended.[15]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach (for adherent cells) or stabilize.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (Cladribine and its analogs) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Incubate the plates for a specified period (e.g., 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent, such as DMSO or a detergent reagent, to each well to dissolve the formazan crystals.

-

Gently shake the plate for a few minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its analogs.

Caption: Cladribine-induced intrinsic apoptosis pathway.

Caption: Clofarabine's multifaceted mechanism of action.

Caption: Fludarabine's inhibition of survival pathways.

References

- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]

- 2. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases Fludarabine-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. texaschildrens.org [texaschildrens.org]

- 15. atcc.org [atcc.org]

In Vivo Stability and Metabolism of 2-Chloro-2'-deoxyinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and metabolism of 2-Chloro-2'-deoxyinosine, a purine nucleoside analog clinically known as Cladribine (2-CdA). This document synthesizes key pharmacokinetic and metabolic data, details experimental methodologies, and visualizes the critical pathways associated with the drug's mechanism of action.

Introduction

This compound (Cladribine) is a potent antineoplastic and immunosuppressive agent used in the treatment of various hematological malignancies, such as hairy cell leukemia and B-cell chronic lymphocytic leukemia, as well as relapsing forms of multiple sclerosis.[1][2][3] Its efficacy is intrinsically linked to its in vivo stability, metabolic activation, and subsequent pharmacokinetic profile. Cladribine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects, making the study of its metabolic fate crucial for understanding its therapeutic window and potential toxicities.[2][4]

Physicochemical Stability

The stability of this compound is significantly influenced by pH. In acidic conditions, it undergoes hydrolysis to its main degradation product, 2-chloroadenine. The drug is stable at neutral and basic pH levels, even at elevated temperatures.[5]

Table 1: pH-Dependent Stability of this compound at 37°C

| pH | Half-life (T1/2) | Remaining 2-CdA after 2 hours | Remaining 2-CdA after 6 hours |

| 1 | 0.37 hours | 2% | - |

| 2 | 1.6 hours | - | 13% |

Data sourced from Tarasiuk et al., 1994.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, revealing key parameters that govern its absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

Cladribine can be administered intravenously, subcutaneously, or orally.[6] Oral administration of Cladribine tablets results in rapid absorption.[7][8]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Administration Route | Condition |

| Time to Maximum Concentration (Tmax) | 0.5 hours (median, range 0.5-1.5 h) | Oral | Fasted |

| 1.5 hours (median, range 1-3 h) | Oral | With food | |

| Maximum Concentration (Cmax) | Reduced by 29% | Oral | With food |

| Oral Bioavailability | ~40% | Oral | - |

| 37% to 51% | Oral | - | |

| Subcutaneous Bioavailability | 100% | Subcutaneous | - |

Data sourced from Clinical Pharmacology and Biopharmaceutics Review (FDA), 2019; S. C. Gangadharan et al., 2018; and other sources.[2][4][7][8][9]

Distribution

Cladribine exhibits a wide volume of distribution and low plasma protein binding.[7][10] It is efficiently taken up by lymphocytes, where it accumulates to concentrations 30- to 40-fold higher than in the plasma within an hour of exposure.[7][10] This selective uptake is a key feature of its targeted therapeutic effect.

Table 3: Distribution Characteristics of this compound

| Parameter | Value |

| Volume of Distribution (Vd) | 480-490 L |

| 9.2 ± 5.4 L/kg | |

| Plasma Protein Binding | 20% |

| 25% |

Data sourced from S. C. Gangadharan et al., 2018; Liliemark J et al., 1991; and other sources.[6][7][10][11]

Metabolism

This compound is a prodrug that is activated intracellularly through phosphorylation.[2][4] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK), which converts 2-CdA to 2-chloro-2'-deoxyadenosine 5'-monophosphate (2-CdAMP).[2] Subsequent phosphorylations by other kinases lead to the formation of the diphosphate (2-CdADP) and the active triphosphate metabolite, 2-chloro-2'-deoxyadenosine 5'-triphosphate (2-CdATP).[4] This active metabolite is incorporated into DNA, leading to strand breaks and apoptosis.[1] The dephosphorylation and inactivation of 2-CdAMP are catalyzed by cytoplasmic 5'-nucleotidases.[4]

The cytochrome P450 (CYP) enzyme system plays a minor role in the metabolism of Cladribine.[7][10] The primary catabolite found in plasma and urine is 2-chloroadenine (CAde).[12]

Table 4: Metabolism of this compound

| Metabolic Process | Key Enzymes/Pathways | Metabolites |

| Intracellular Activation | Deoxycytidine kinase (dCK), other kinases | 2-CdAMP, 2-CdADP, 2-CdATP (active) |

| Inactivation | 5'-Nucleotidases | 2-CdA |

| Catabolism | - | 2-chloroadenine (CAde) |

| Phase I (minor) | Oxidative cleavage, oxidation | M1-3, M7 |

| Phase II (minor) | Conjugation (glucuronidation, sulfation) | M4, M6, M8-10 (glucuronides), M5 (sulfate) |

Data sourced from S. C. Gangadharan et al., 2018; FDA reviews; and other sources.[4][7][10][13]

Elimination

Cladribine is eliminated through both renal and non-renal pathways.[7] A significant portion of the administered dose is excreted unchanged in the urine.

Table 5: Elimination and Excretion of this compound

| Parameter | Value | Administration Route |

| Elimination Half-life (t1/2) | ~10 hours | Intravenous infusion |

| 18.4 to 19.7 hours | Oral | |

| ~24 hours (terminal) | - | |

| 6.7 ± 2.5 hours | 2-hour infusion | |

| 35 ± 12 minutes (α-phase) | 2-hour infusion | |

| 6.7 ± 2.5 hours (β-phase) | 2-hour infusion | |

| Unchanged Drug in Urine | 47% (human) | Intravenous infusion |

| 60% (mouse) | Subcutaneous | |

| 73% (monkey) | Subcutaneous | |

| 15-18% | - | |

| 25% (±21%) | Oral | |

| Metabolite in Urine (2-chloroadenine) | 1.1% | Intravenous infusion |

| 4.7% | Oral | |

| Metabolite in Urine (unspecified) | 3.8% | Oral |

Data sourced from various pharmacokinetic studies.[2][4][6][11][12][13]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the key metabolic activation pathway of this compound and a general workflow for its in vivo analysis.

Caption: Intracellular activation pathway of this compound (2-CdA).

Caption: General experimental workflow for in vivo pharmacokinetic analysis.

Experimental Protocols

The quantitative data presented in this guide are derived from studies employing rigorous analytical methodologies. A generalized protocol for the determination of this compound and its metabolites in biological matrices is outlined below.

Sample Collection and Preparation

-

Biological Matrices: Plasma and urine samples are collected from subjects at predetermined time points following drug administration.[13]

-

Sample Handling: To ensure stability, plasma samples containing 2-CdA should be kept refrigerated or on ice to prevent degradation.[14]

-

Extraction: Solid-phase extraction (SPE) is a common method used to isolate and concentrate the analytes of interest from the biological matrix. A C8 SPE cartridge can be employed for this purpose.[14] An internal standard is typically added prior to extraction to correct for analytical variability.[14]

Analytical Instrumentation and Conditions

-

Chromatography: High-performance liquid chromatography (HPLC) is used to separate 2-CdA and its metabolites from endogenous components. A C8 reverse-phase column is often utilized for the chromatographic separation.[14]

-

Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for detection and quantification due to its high sensitivity and selectivity.[13] UV detection at 265 nm can also be used.[14]

Data Analysis

-

Pharmacokinetic Parameters: The concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), Vd, and t1/2 using non-compartmental or compartmental analysis.[11]

Conclusion

The in vivo behavior of this compound is characterized by its prodrug nature, requiring intracellular activation to exert its therapeutic effects. Its pharmacokinetic profile, including rapid oral absorption, extensive distribution into lymphocytes, and a terminal half-life that supports intermittent dosing, is well-defined. While primarily eliminated unchanged via renal excretion, its metabolism to the active triphosphate form within target cells is the cornerstone of its clinical efficacy. A thorough understanding of these stability and metabolic pathways is essential for optimizing its therapeutic use and for the development of future purine nucleoside analogs.

References

- 1. Oncology [pharmacology2000.com]

- 2. Cladribine - Wikipedia [en.wikipedia.org]

- 3. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and pharmacokinetics of cladribine metabolite, 2-chloroadenine in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of the antineoplastic and immunosuppressive drug 2-CdA (Leustatin) in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability and analysis of 2-chloro-2'-deoxyadenosine, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine and 2-chloroadenine in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Purine Analogue: A Technical Guide to 2-Chloro-2'-deoxyinosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of 2-Chloro-2'-deoxyinosine (2-CdI), a purine nucleoside analogue. While its close relative, 2-Chloro-2'-deoxyadenosine (Cladribine), has been extensively studied and utilized in clinical settings, 2-CdI holds significant interest as a research compound and a potential therapeutic agent in its own right. This document details its synthesis, physicochemical properties, and predicted biological activities, drawing parallels with its well-characterized adenosine counterpart to illuminate its potential mechanisms of action and therapeutic utility.

Discovery and Synthesis

The initial synthesis of this compound was developed as a strategic approach to create novel purine nucleoside analogues for biological evaluation. A convenient and operationally simpler method for its synthesis starts from the commercially available 2'-deoxyguanosine. This method represents an improvement over earlier glycosylation techniques which often resulted in isomeric mixtures.[1]

Experimental Protocol: Synthesis of this compound from 2'-deoxyguanosine

This protocol is based on the method described by Kumar et al. (2007).[1]

Materials:

-

2'-deoxyguanosine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Pyridine

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Protection of Hydroxyl Groups: 2'-deoxyguanosine is first protected at the 3' and 5' hydroxyl positions using tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine. This step yields 3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine.

-

Diazotization and Chlorination: The protected 2'-deoxyguanosine is then subjected to diazotization using sodium nitrite in acetic acid, followed by treatment with thionyl chloride in a suitable solvent like dichloromethane. This reaction converts the 2-amino group to a chloro group, yielding the protected this compound derivative.

-

Deprotection: The silyl protecting groups are removed by treatment with a suitable deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or an acidic solution, to yield this compound.

-

Purification: The final product is purified by silica gel column chromatography.

Analytical Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its identity.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on its structure and comparison with the closely related 2-Chloro-2'-deoxyadenosine.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Reference Analogue Data (2-Chloro-2'-deoxyadenosine) |

| Molecular Formula | C₁₀H₁₁ClN₄O₄ | C₁₀H₁₂ClN₅O₃[5] |

| Molecular Weight | 286.67 g/mol | 285.69 g/mol [5] |

| Appearance | White to off-white crystalline powder (predicted) | White to off-white crystals[6] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol. | Soluble in DMSO.[7] |

| Stability | Likely stable under neutral and basic conditions. May be susceptible to hydrolysis of the glycosidic bond under acidic conditions. | Stable at basic and neutral pH. Decomposes at acidic pH.[8] |

Biological Activity and Mechanism of Action

The biological activity of this compound is anticipated to be similar to that of other purine nucleoside analogues, particularly 2-Chloro-2'-deoxyadenosine (Cladribine). These compounds function as antimetabolites, interfering with nucleic acid synthesis and cellular metabolism.

Predicted Mechanism of Action

The proposed mechanism of action for this compound involves its intracellular conversion to the active triphosphate form, this compound triphosphate (2-CdITP). This process is initiated by deoxycytidine kinase (dCK).

Once formed, 2-CdITP can exert its cytotoxic effects through several mechanisms:

-

Incorporation into DNA: 2-CdITP can be incorporated into the growing DNA chain by DNA polymerases. The presence of this analogue in the DNA can inhibit further chain elongation and lead to DNA strand breaks.[9]

-

Inhibition of DNA Synthesis: The accumulation of 2-CdITP can inhibit key enzymes involved in DNA synthesis, such as ribonucleotide reductase, which is responsible for producing the deoxynucleotides required for DNA replication. This leads to a depletion of the deoxynucleotide pool and a halt in DNA synthesis.

-

Induction of Apoptosis: The DNA damage and metabolic stress caused by 2-CdI can trigger programmed cell death, or apoptosis.

Predicted Biological Effects

Given its proposed mechanism of action, this compound is expected to exhibit potent cytotoxic activity against rapidly dividing cells, particularly cancer cells. Its effects are likely to be most pronounced in hematological malignancies, similar to Cladribine, which is effective in treating hairy cell leukemia, chronic lymphocytic leukemia, and other lymphoproliferative disorders.[10]

Initial Characterization: Experimental Protocols

The initial characterization of a novel compound like this compound would involve a series of in vitro assays to determine its biological activity and cytotoxic potential.

Cytotoxicity Assays

The cytotoxicity of 2-CdI can be evaluated against a panel of cancer cell lines using various standard assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

-

Cancer cell lines of interest (e.g., leukemia, lymphoma cell lines)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (cells treated with the solvent used to dissolve 2-CdI).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of 2-CdI relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.[11][12][13][14]

Table 2: Hypothetical IC₅₀ Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.1 - 1.0 |

| Raji | Burkitt's Lymphoma | 0.5 - 5.0 |

| K-562 | Chronic Myelogenous Leukemia | 1.0 - 10.0 |

| MCF-7 | Breast Cancer | 5.0 - 25.0 |

| HCT116 | Colon Cancer | > 25.0 |

DNA Synthesis Inhibition Assay

The effect of 2-CdI on DNA synthesis can be assessed by measuring the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine, into the DNA of treated cells.

Experimental Protocol: [³H]-Thymidine Incorporation Assay

-

Cell Culture and Treatment: Culture cells in the presence of varying concentrations of this compound for a defined period.

-

Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Cell Harvesting and DNA Precipitation: Harvest the cells and precipitate the DNA using an acid solution (e.g., trichloroacetic acid).

-

Scintillation Counting: Wash the precipitated DNA and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: A decrease in [³H]-thymidine incorporation in treated cells compared to untreated controls indicates inhibition of DNA synthesis.

Future Directions

While the initial characterization of this compound can be largely inferred from its structural similarity to Cladribine, further research is necessary to fully elucidate its unique biological properties. Future studies should focus on:

-

Quantitative Biological Data: Obtaining experimental IC₅₀ values for 2-CdI against a wide range of cancer cell lines.

-

Enzymatic Assays: Directly measuring the inhibitory effects of 2-CdITP on key enzymes like DNA polymerases and ribonucleotide reductase.

-

In Vivo Studies: Evaluating the efficacy and toxicity of 2-CdI in preclinical animal models of cancer.

-